Molecular Weight Advantage for Fragment-Based Drug Discovery: 192.14 Da vs. 212–247 Da Chlorinated Analogs
3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine possesses a molecular weight of 192.14 g·mol⁻¹ (C₇H₇F₃N₂O), which is 9.6% lower than the 3-chloro analog (212.56 g·mol⁻¹, C₆H₄ClF₃N₂O), 15.2% lower than the 3-chloromethyl analog (226.59 g·mol⁻¹, C₇H₆ClF₃N₂O), and 22.2% lower than the 3,4-dichloro analog (247.00 g·mol⁻¹, C₆H₃Cl₂F₃N₂O) . In fragment-based drug discovery (FBDD), the 'Rule of Three' (MW < 300 Da) is a well-established guideline, and fragments with MW under 200 Da are preferentially selected to maximize lead-optimization headroom [1]. The lower molecular weight of the target compound, combined with its 13 heavy-atom count, positions it advantageously for fragment-library inclusion and subsequent growth strategies compared to halogenated analogs that consume additional molecular weight budget.
| Evidence Dimension | Molecular weight (MW) comparison among 6-(2,2,2-trifluoroethoxy)pyridazine derivatives |
|---|---|
| Target Compound Data | 192.14 g·mol⁻¹ (C₇H₇F₃N₂O) |
| Comparator Or Baseline | 3-Cl: 212.56 g·mol⁻¹; 3-CH₂Cl: 226.59 g·mol⁻¹; 3,4-Cl₂: 247.00 g·mol⁻¹ |
| Quantified Difference | Target is 20.42 g·mol⁻¹ (–9.6%) lighter than 3-Cl analog; 34.45 g·mol⁻¹ (–15.2%) lighter than 3-CH₂Cl analog |
| Conditions | Vendor-reported molecular weights from Fluorochem, American Elements, MolCore/Leyan, and ChemSrc databases |
Why This Matters
Lower MW fragments provide greater lead-optimization headroom for property-based drug design, enabling addition of potency-conferring substituents without exceeding drug-likeness MW thresholds.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8, 876–877. DOI: 10.1016/S1359-6446(03)02831-9. View Source
